molecular formula C17H13NO3 B2577858 8-Methoxy-2-phenylquinoline-4-carboxylic acid CAS No. 489-75-8

8-Methoxy-2-phenylquinoline-4-carboxylic acid

Cat. No. B2577858
Key on ui cas rn: 489-75-8
M. Wt: 279.295
InChI Key: ASHDEYOBUFZOND-UHFFFAOYSA-N
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Patent
US05627193

Procedure details

An anhydrous THF (50 ml) solution containing 4.0 g of methyl 2-phenyl-8-methoxyquinoline-4-carboxylate formed from 2-phenyl-8-methoxyquinoline-4-carboxylic acid in a usual manner was added to guanidine formed from 6.50 g of guanidine hydrochloride in the same manner as in [C] of Example 1 at room temperature. Subsequently, the mixture was heat-refluxed for 3 hours, and cooled to room temperature. The reaction mixture was then concentrated under reduced pressure, and ice water was added to the residue. The precipitate formed was collected by filtration, washed with ethyl ether, and dried to obtain 3.59 of the above-mentioned compound as a white crystal. m.p. 232°-235° C. (decomp.)
Name
methyl 2-phenyl-8-methoxyquinoline-4-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:16]=[C:15]([C:17]([O:19]C)=[O:18])[C:14]3[C:9](=[C:10]([O:21][CH3:22])[CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1COCC1>[C:1]1([C:7]2[CH:16]=[C:15]([C:17]([OH:19])=[O:18])[C:14]3[C:9](=[C:10]([O:21][CH3:22])[CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
methyl 2-phenyl-8-methoxyquinoline-4-carboxylate
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=C(C=CC=C2C(=C1)C(=O)OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=C(C=CC=C2C(=C1)C(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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